

Application Note: Comprehensive NMR Analysis of 4-(3-Methoxyphenyl)piperidin-4-ol

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Compound of Interest

Compound Name: 4-(3-Methoxyphenyl)piperidin-4-ol

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Abstract

This document provides a detailed guide to the nuclear magnetic resonance (NMR) analysis of **4-(3-Methoxyphenyl)piperidin-4-ol**, a heterocyclic compound with potential applications in medicinal chemistry. The protocols outlined herein cover sample preparation, and 1D and 2D NMR data acquisition. Predicted ^1H and ^{13}C NMR data are presented in a clear, tabular format to facilitate structural elucidation and characterization. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and analysis of piperidine-based compounds.

Introduction

4-(3-Methoxyphenyl)piperidin-4-ol is a member of the 4-aryl-4-hydroxypiperidine class of compounds, which are important scaffolds in the development of various therapeutic agents. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships. NMR spectroscopy is a powerful and indispensable tool for the unambiguous determination of the chemical structure of such small molecules in solution. This application note presents a standard operating procedure for the NMR analysis of **4-(3-Methoxyphenyl)piperidin-4-ol**, including predicted spectral data to aid in the interpretation of experimental results.

Predicted NMR Spectral Data

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **4-(3-Methoxyphenyl)piperidin-4-ol**. These predictions are based on the analysis of structurally analogous compounds and established principles of NMR spectroscopy. Experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ^1H NMR Data for **4-(3-Methoxyphenyl)piperidin-4-ol**

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-2', H-6' (axial)	3.20 - 3.35	m	2H	
H-2', H-6' (equatorial)	2.85 - 3.00	m	2H	
H-3', H-5' (axial)	2.05 - 2.20	m	2H	
H-3', H-5' (equatorial)	1.70 - 1.85	m	2H	
Ar-H	7.25 - 7.35	t	1H	~8.0
Ar-H	7.05 - 7.15	m	2H	
Ar-H	6.80 - 6.90	dd	1H	~8.0, 2.0
OCH ₃	3.81	s	3H	
OH	(variable)	br s	1H	
NH	(variable)	br s	1H	

Table 2: Predicted ^{13}C NMR Data for **4-(3-Methoxyphenyl)piperidin-4-ol**

Carbon	Chemical Shift (δ , ppm)
C-4'	~70.0
C-2', C-6'	~40.0
C-3', C-5'	~35.0
C-1"	~148.0
C-3"	~160.0
C-5"	~130.0
C-2"	~113.0
C-4"	~118.0
C-6"	~112.0
OCH ₃	~55.2

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

- **Sample Weighing:** Accurately weigh 5-10 mg of **4-(3-Methoxyphenyl)piperidin-4-ol**.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect the chemical shifts.
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[\[1\]](#)
- **Transfer:** Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is between 4-5 cm.
- **Filtration (if necessary):** If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in the pipette during transfer to the NMR tube to avoid interfering with the magnetic field homogeneity.[\[2\]](#)

- **Internal Standard:** For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

2.1. ^1H NMR Spectroscopy

- **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- **Spectral Width:** Typically -2 to 12 ppm.
- **Acquisition Time:** Approximately 3-4 seconds.
- **Relaxation Delay:** 1-2 seconds.
- **Number of Scans:** 16 to 64, depending on the sample concentration.

2.2. ^{13}C NMR Spectroscopy

- **Pulse Program:** A standard proton-decoupled carbon experiment (e.g., 'zgpg30' on Bruker instruments).
- **Spectral Width:** Typically 0 to 220 ppm.
- **Acquisition Time:** Approximately 1-2 seconds.
- **Relaxation Delay:** 2 seconds.
- **Number of Scans:** 1024 to 4096, as ^{13}C has a low natural abundance.

2.3. 2D NMR Spectroscopy (COSY and HSQC)

- **COSY (Correlation Spectroscopy):** To identify ^1H - ^1H spin-spin coupling networks.

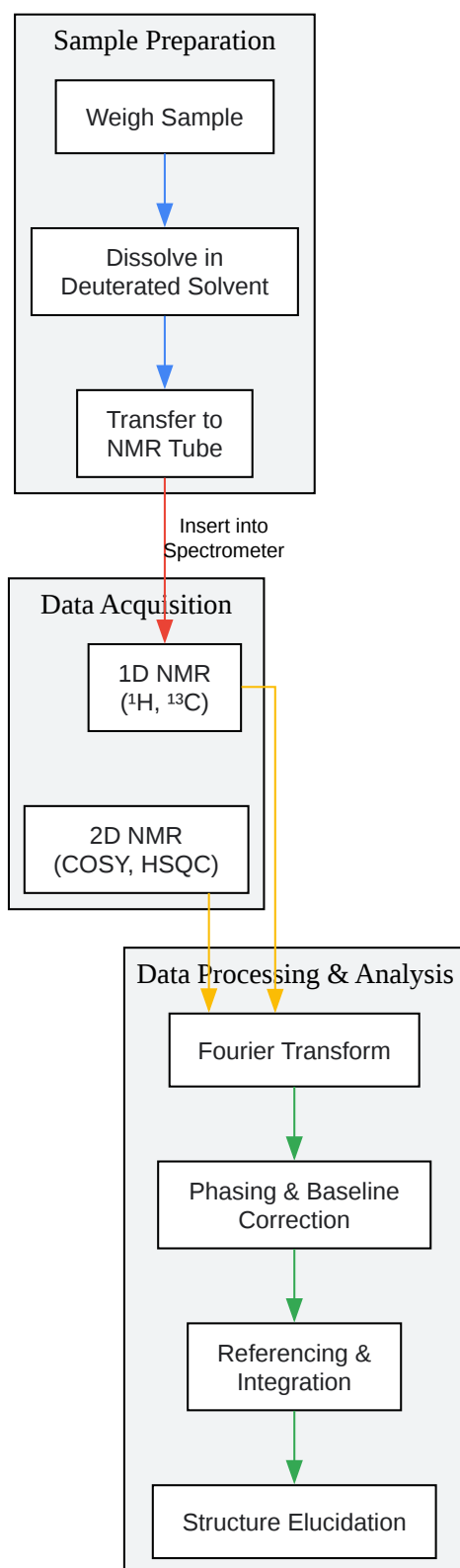
- HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ^1H - ^{13}C correlations.
- Standard pulse programs provided by the spectrometer software should be used. The number of increments in the indirect dimension and the number of scans per increment will determine the experiment time and resolution.

Data Processing and Interpretation

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline.
- Referencing: Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
- Integration: Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
- Peak Picking: Identify the chemical shift of each peak.
- Analysis of 2D Spectra: Correlate peaks in the COSY and HSQC spectra to build up the molecular structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of a small molecule.



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Caption: General workflow for NMR analysis.

Conclusion

This application note provides a comprehensive protocol for the NMR analysis of **4-(3-Methoxyphenyl)piperidin-4-ol**. By following the outlined procedures for sample preparation, data acquisition, and processing, researchers can obtain high-quality NMR spectra for accurate structural determination. The provided predicted spectral data serves as a useful reference for the interpretation of experimental results.

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References

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